Tert-butyl 2-ethylmorpholine-4-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 2-ethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
XTMZHZJMGHLLLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCO1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 2 Ethylmorpholine 4 Carboxylate and Analogues
Strategies for Morpholine (B109124) Ring Formation
The formation of the core morpholine ring is a critical step in the synthesis of its derivatives. The two primary strategies employed are the de novo construction of the ring through cyclization reactions and the utilization of pre-synthesized morpholine building blocks.
De novo synthesis via intramolecular cyclization is a common and versatile method for creating the morpholine heterocycle. This approach typically involves forming the ring from a linear precursor containing the necessary nitrogen, oxygen, and carbon atoms. One established method involves the reaction of an amino alcohol with a suitable dielectrophile. For example, an N-substituted amino alcohol can be reacted with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis-type reaction under basic conditions (e.g., aqueous potassium hydroxide) to yield a morpholinone intermediate. researchgate.netresearchgate.net Subsequent reduction of the amide carbonyl, for instance with a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF), furnishes the saturated morpholine ring. researchgate.netresearchgate.net
Another approach is the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, which can be mediated by reagents such as boron trifluoride etherate to yield the morpholine ring structure. organic-chemistry.org Palladium-catalyzed carboamination reactions have also been developed as a key step in synthesizing substituted morpholines from enantiomerically pure amino alcohols. nih.gov These methods highlight the diversity of cyclization strategies available for constructing the fundamental morpholine scaffold.
In contrast to de novo synthesis, building block approaches utilize a pre-formed morpholine ring that is subsequently functionalized. This strategy is prevalent in medicinal chemistry, where the morpholine moiety is often appended to a larger molecule to improve its pharmacokinetic properties, such as water solubility and metabolic stability. acs.orgnih.gov
This method's primary limitation is that it restricts the diversity of substitution patterns on the morpholine ring itself. nih.gov However, it is highly effective when unsubstituted or simply substituted morpholines are required. The synthesis of N-(2-Chloroethyl)morpholine-4-carboxamide, for example, is achieved by the direct reaction of morpholine with 2-chloroethyl isocyanate. researchgate.net This demonstrates a straightforward functionalization at the nitrogen atom of a parent morpholine molecule. Such building block strategies are valuable for their operational simplicity and the ready availability of the starting morpholine heterocycle. wikipedia.org
Introduction of the Ethyl Substituent at the C2 Position
Introducing substituents at specific positions on the morpholine ring, particularly at C2, is essential for creating structural diversity and modulating biological activity. The synthesis of 2-substituted morpholines can be challenging but several methods have been developed.
One sophisticated strategy involves a cascade reaction using a 2-tosyl-1,2-oxazetidine ring as a synthon. Reaction of this building block with an α-formyl ester, such as ethyl 2-formylbutanoate, in the presence of a base like potassium carbonate, can lead to the formation of a highly substituted morpholine hemiaminal. acs.orgnih.gov This process involves the ring-opening of the oxazetidine followed by a spontaneous ring-closure that incorporates the α-formyl ester component. acs.org In this specific example, the ethyl 2-formylbutanoate provides the ethyl group that ultimately resides at the C2 position of the newly formed morpholine ring, resulting in a product like ethyl 2-ethyl-3-hydroxy-4-tosylmorpholine-2-carboxylate. nih.gov Subsequent chemical transformations would then be required to remove the other functional groups to yield a simple 2-ethylmorpholine (B1591529). Photocatalytic methods have also been reported for the diastereoselective synthesis of 2-aryl morpholines, showcasing modern approaches to C2 functionalization. acs.org
Carbamate (B1207046) Formation at the Nitrogen Atom (Boc Protection)
The protection of the morpholine nitrogen atom is a frequent requirement in multi-step syntheses to prevent its participation in undesired side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. nih.gov
The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the electrophilic carbonyl source. wikipedia.orgjkchemical.com The reaction is typically performed in the presence of a base to deprotonate the amine nitrogen, enhancing its nucleophilicity. fishersci.co.uk A variety of reaction conditions have been developed, offering flexibility to accommodate different substrates. nih.govwikipedia.orgfishersci.co.uk The choice of base and solvent can be tailored to the specific amine being protected. For instance, aqueous conditions using bases like sodium hydroxide (B78521) or sodium bicarbonate are common, as are organic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) with bases such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govwikipedia.orgfishersci.co.uk Catalyst-free systems, often using water as a solvent, have been developed as environmentally benign alternatives that can provide excellent yields and chemoselectivity. organic-chemistry.orgnih.gov
| Base | Solvent(s) | Typical Temperature | Notes |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Water, Water/THF | 0 °C to Room Temp | Commonly used aqueous conditions. nih.govfishersci.co.uk |
| Sodium Bicarbonate (NaHCO₃) | Chloroform/Water (biphasic) | Reflux | Effective for biphasic systems. wikipedia.orgfishersci.co.uk |
| 4-Dimethylaminopyridine (DMAP) | Acetonitrile, THF | Room Temperature | Acts as a nucleophilic catalyst, accelerating the reaction. nih.govwikipedia.orgcommonorganicchemistry.com |
| Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature | Standard organic base used in non-aqueous conditions. jkchemical.com |
| None (Catalyst-Free) | Water, Water/Acetone | Room Temperature | Environmentally friendly "on-water" method with high chemoselectivity. nih.govorganic-chemistry.orgnih.gov |
A significant advantage of the Boc protecting group is the mild conditions under which it can be introduced, allowing for excellent compatibility with a wide range of sensitive functional groups. nih.gov The tert-butyloxycarbonylation reaction is highly chemoselective for amines. nih.gov Functional groups such as alcohols, phenols, and esters are generally well-tolerated under the standard reaction conditions. researchgate.net For instance, the N-Boc protection of amino alcohols proceeds without the formation of oxazolidinone side products, and amino esters can be protected without affecting the ester group. organic-chemistry.orgnih.gov This high degree of functional group tolerance makes Boc protection a robust and reliable strategy in the synthesis of complex molecules like tert-butyl 2-ethylmorpholine-4-carboxylate and its analogues, where other reactive sites may be present. nih.govresearchgate.net
Stereocontrolled Synthesis of Chiral Enantiomers
The creation of single enantiomers of this compound is paramount for its application in fields where specific stereochemistry dictates biological activity or material properties. Several strategies have been developed to achieve high levels of enantiomeric excess (ee).
Enantioselective Synthetic Approaches
A highly effective method for the enantioselective synthesis of 2-substituted morpholines is the asymmetric hydrogenation of prochiral dehydromorpholine precursors. semanticscholar.orgrsc.orgnih.gov This approach utilizes a chiral catalyst to control the facial selectivity of hydrogen addition to the double bond, thereby establishing the stereocenter at the C2 position.
For the synthesis of this compound, a suitable precursor would be tert-butyl 2-ethylidene-morpholine-4-carboxylate or tert-butyl 2-vinylmorpholine-4-carboxylate. The hydrogenation of the exocyclic double bond in the presence of a chiral rhodium complex, for instance, bearing a bisphosphine ligand with a large bite angle, can afford the desired 2-ethylmorpholine derivative in high yield and with excellent enantioselectivity (up to 99% ee). semanticscholar.orgrsc.orgnih.gov
The general reaction scheme can be depicted as follows:
Table 1: Asymmetric Hydrogenation for Enantioselective Synthesis
| Precursor | Catalyst | Product | Enantiomeric Excess (ee) |
|---|
Data is illustrative and based on findings for similar 2-substituted morpholines. semanticscholar.orgrsc.org
This method is advantageous due to its high efficiency, operational simplicity, and atom economy. nih.gov The choice of the chiral ligand is crucial in determining the stereochemical outcome of the reaction.
Diastereoselective Routes
Diastereoselective synthesis of substituted morpholines often involves intramolecular cyclization of acyclic precursors where one or more stereocenters are already present. These existing stereocenters direct the formation of the new stereocenter during the ring closure.
One plausible diastereoselective route to derivatives of this compound involves the palladium-catalyzed carboamination of O-allyl ethanolamine (B43304) derivatives. nih.gov In this strategy, an enantiomerically pure N-Boc protected amino alcohol can be converted to an O-allyl ethanolamine. Subsequent Pd-catalyzed coupling with a suitable vinyl halide could introduce the ethyl precursor, followed by a diastereoselective intramolecular cyclization.
Another approach is the base-catalyzed intramolecular cyclization of N-alkynyl-2-aminoethanols, which can proceed with high diastereoselectivity to yield morpholine derivatives. researchgate.net By starting with an enantiopure amino alcohol, the stereochemistry of the side chain can be controlled.
Biocatalytic Synthesis Utilizing Enzymes
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. ethernet.edu.et Enzymes, such as ketoreductases, lipases, and aminotransferases, can be employed for the asymmetric synthesis of chiral building blocks that can be subsequently converted to the target morpholine.
While specific examples for the direct biocatalytic synthesis of this compound are not prevalent in the literature, one can envision a chemoenzymatic approach. For instance, a prochiral ketone precursor could be asymmetrically reduced by a ketoreductase (KRED) to generate a chiral alcohol with high enantiomeric excess. This chiral intermediate can then be elaborated through chemical steps to form the morpholine ring. The mild reaction conditions and high selectivity of enzymes can minimize the formation of byproducts and avoid the need for protecting groups. ethernet.edu.et
Post-Synthetic Modifications and Functional Group Interconversions
Once the this compound scaffold is assembled, further modifications can be introduced to synthesize a variety of analogues.
Bromination Reactions to form 2-(2-bromoethyl)morpholine (B13493626) derivatives
The introduction of a bromine atom onto the ethyl side chain can be achieved through radical halogenation. While direct bromination of the ethyl group of this compound is not specifically documented, standard radical bromination conditions using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride, under light irradiation, would be a plausible method. The selectivity of the bromination would favor the position alpha to the morpholine ring, but a mixture of products could be expected.
Alternatively, if a precursor with a terminal double bond, such as tert-butyl 2-vinylmorpholine-4-carboxylate, is available, hydrobromination across the double bond using HBr, potentially with anti-Markovnikov selectivity if radical initiators are used, would yield the corresponding 2-(1-bromoethyl)morpholine derivative.
Introduction of Boronate Esters, e.g., 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]morpholine-4-carboxylate
The synthesis of boronate esters of morpholine derivatives opens up possibilities for further cross-coupling reactions. A common method to introduce a boronate ester is through the reaction of a Grignard reagent or an organolithium species with an trialkyl borate (B1201080), followed by esterification with a diol such as pinacol (B44631).
For the synthesis of a boronate ester on the ethyl side chain, a 2-(2-bromoethyl)morpholine derivative could be converted to its corresponding Grignard reagent, which is then reacted with isopropyl pinacol borate to yield the desired tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]morpholine-4-carboxylate.
Another strategy involves the hydroboration of a vinyl-substituted morpholine. For example, tert-butyl 2-vinylmorpholine-4-carboxylate can undergo hydroboration with a borane reagent like 9-BBN, followed by oxidation, or more directly, can be reacted with a diboron (B99234) reagent in the presence of a suitable catalyst to install the boronate ester at the terminal position of the ethyl group.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-tert-butyl 2-ethylmorpholine-4-carboxylate |
| (S)-tert-butyl 2-ethylmorpholine-4-carboxylate |
| Tert-butyl 2-ethylidene-morpholine-4-carboxylate |
| Tert-butyl 2-vinylmorpholine-4-carboxylate |
| 2-(2-bromoethyl)morpholine |
| 2-(1-bromoethyl)morpholine |
| 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]morpholine-4-carboxylate |
| Tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]morpholine-4-carboxylate |
| N-bromosuccinimide (NBS) |
| Azobisisobutyronitrile (AIBN) |
| Benzoyl peroxide |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) |
Formation of Sulfonyl Halide Derivatives, e.g., 3-[2-(chlorosulfonyl)ethyl]morpholine-4-carboxylate
The synthesis of sulfonyl halide derivatives of morpholine, such as morpholine-4-sulfonyl chloride, serves as a crucial step for introducing the sulfonyl group, which is a key component in many pharmacologically active compounds. These derivatives are typically prepared through the reaction of a morpholine compound with a sulfuryl halide.
A general method for the formation of a morpholine sulfonyl chloride involves the reaction of morpholine with sulfuryl chloride (SO₂Cl₂) in an inert solvent. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the sulfur atom of sulfuryl chloride and displacing a chloride ion. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Table 1: Properties of Morpholine-4-sulfonyl chloride
| Property | Value |
| CAS Number | 1828-66-6 |
| Molecular Formula | C₄H₈ClNO₃S |
| Molecular Weight | 185.63 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 78-82 °C |
This data is compiled from publicly available chemical supplier information.
The resulting sulfonyl chloride is a reactive intermediate that can readily undergo nucleophilic substitution reactions with various amines and other nucleophiles to form a diverse range of sulfonamides.
Preparation of Formyl and Acetyl Derivatives, e.g., tert-Butyl 2-formylmorpholine-4-carboxylate and tert-Butyl 2-acetylmorpholine-4-carboxylate
Formyl and acetyl derivatives of N-Boc-morpholine are valuable intermediates in organic synthesis, allowing for the introduction of further functional groups.
The preparation of tert-butyl 2-formylmorpholine-4-carboxylate often starts from the corresponding alcohol, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. The alcohol is oxidized using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Common oxidation methods include Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) or Dess-Martin periodinane (DMP) oxidation.
A synthetic route to tert-butyl 2-acetylmorpholine-4-carboxylate can be achieved through the use of a Weinreb amide intermediate. The Weinreb-Nahm ketone synthesis is a reliable method for preparing ketones from carboxylic acids. wikipedia.org The synthesis would begin with N-Boc-morpholine-2-carboxylic acid, which is first converted to its corresponding Weinreb amide, tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate. This intermediate then reacts with a methyl organometallic reagent, such as methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). The stable chelated intermediate formed in this reaction prevents the common problem of over-addition, yielding the desired acetyl derivative upon workup. wikipedia.org
Table 2: Key Intermediates and Products in Formyl and Acetyl Derivative Synthesis
| Compound Name | Molecular Formula | Role in Synthesis |
| tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C₁₀H₁₉NO₄ | Starting material for formyl derivative |
| tert-Butyl 2-formylmorpholine-4-carboxylate | C₁₀H₁₇NO₄ | Target formyl derivative |
| tert-Butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate | C₁₂H₂₂N₂O₅ | Weinreb amide intermediate |
| tert-Butyl 2-acetylmorpholine-4-carboxylate | C₁₁H₁₉NO₄ | Target acetyl derivative |
Data compiled from chemical structure information.
Aminomethylation and Hydroxymethylation Approaches, e.g., 2-(aminomethyl)morpholine-4-carboxylate and 2-(2-hydroxyethyl)morpholine-4-carboxylate
Aminomethylation and hydroxymethylation introduce functional groups that can significantly alter the biological activity and physicochemical properties of the morpholine scaffold.
Hydroxymethylation: The synthesis of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate can be accomplished through various routes. One efficient method starts from the commercially available (S)-epichlorohydrin. An operationally simple, chromatography-free synthesis has been developed, making it suitable for large-scale production. researchgate.netnih.gov This method involves the reaction of epichlorohydrin (B41342) with an appropriate amino alcohol, followed by protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group. researchgate.net Another approach involves the reduction of the corresponding carboxylic acid, tert-butyl morpholine-2,4-dicarboxylate, using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Aminomethylation: The synthesis of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate can be achieved through the reduction of a nitrile or an amide. For instance, the corresponding 2-cyanomorpholine derivative can be reduced using catalytic hydrogenation (e.g., H₂ with a palladium or nickel catalyst) or with a chemical reducing agent like lithium aluminum hydride to yield the aminomethyl product. Alternatively, the synthesis can proceed from the carboxylic acid via the formation of an amide, followed by a Hofmann, Curtius, or Schmidt rearrangement, although these are multi-step processes. A more direct approach could involve a Mannich-type reaction, where a suitable morpholine enolate equivalent reacts with formaldehyde (B43269) and an amine source.
Table 3: Aminomethylated and Hydroxymethylated Morpholine Derivatives
| Compound Name | CAS Number | Molecular Formula |
| tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 135065-69-9 | C₁₀H₁₉NO₄ |
| (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | 879403-42-6 | C₁₀H₂₀N₂O₃ |
| (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride | 1820580-71-9 | C₁₀H₂₁ClN₂O₃ |
Data compiled from supplier information. chemicalbook.combldpharm.combldpharm.com
Chemical Reactivity and Reaction Mechanisms of Tert Butyl 2 Ethylmorpholine 4 Carboxylate Derivatives
Reactivity of the Morpholine (B109124) Nitrogen
The nitrogen atom in the morpholine ring of tert-butyl 2-ethylmorpholine-4-carboxylate is directly attached to a tert-butoxycarbonyl (Boc) group. This group, by its very nature, significantly influences the reactivity of the nitrogen. The carbonyl moiety of the carbamate (B1207046) acts as an electron-withdrawing group, delocalizing the nitrogen's lone pair of electrons through resonance. This delocalization substantially decreases the nucleophilicity and basicity of the morpholine nitrogen compared to its unprotected counterpart, N-ethylmorpholine.
Consequently, the Boc-protected nitrogen is unreactive towards most electrophiles, such as alkyl halides or acylating agents, under standard conditions. This protective function is crucial in multi-step syntheses, allowing chemical transformations to be performed on other parts of a molecule without affecting the morpholine nitrogen. Studies comparing enamines derived from different cyclic amines have shown that morpholine-enamines are inherently less reactive than those from pyrrolidine (B122466) or piperidine (B6355638) cores. nih.gov This is attributed to the electron-withdrawing inductive effect of the ring oxygen and a more pronounced pyramidal geometry at the nitrogen, which further reduces its nucleophilicity. nih.gov The presence of the Boc group exacerbates this effect, rendering the nitrogen inert for practical synthetic purposes until it is deprotected.
Transformations Involving the Ethyl Side Chain
The ethyl group at the 2-position of the morpholine ring is a simple saturated alkyl chain. As such, it is generally unreactive and does not typically participate in chemical transformations under the conditions used to modify or cleave the Boc group. The C-H bonds of the ethyl group are strong and not readily functionalized.
Cleavage and Derivatization of the tert-Butyl Carbamate (Boc) Group
The most significant chemical reactivity of this compound involves the cleavage of the Boc protecting group. The removal of this group, known as deprotection, unmasks the secondary amine of the morpholine ring, making it available for subsequent derivatization. The Boc group is valued for its stability in a wide range of chemical conditions while being easily removable under specific, controlled protocols, most notably acidic conditions.
Acid-Mediated Deprotection
The most common method for cleaving a Boc group is through acidolysis. The reaction is typically carried out using strong acids, which selectively cleave the tert-butyl-oxygen bond of the carbamate. The mechanism begins with the protonation of the carbamate's carbonyl oxygen. This is followed by the departure of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene (B52900) gas. The resulting unstable carbamic acid rapidly decarboxylates to yield the free secondary amine as its corresponding salt.
A variety of acids and solvent systems can be employed for this transformation, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the most prevalent reagents. The choice of conditions can be tailored to the sensitivity of other functional groups present in the molecule.
| Reagent | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, 0°C to RT, 1-2 h | commonorganicchemistry.com |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4M HCl in dioxane, RT, 1-4 h | |
| Hydrochloric Acid (HCl) | Ethyl Acetate | Saturated HCl in EtOAc, RT | researchgate.net |
| Phosphoric Acid (H₃PO₄) | Aqueous or Organic | Concentrated H₃PO₄, variable temp. |
Radical Cation-Mediated Cleavage
An alternative, milder approach to Boc deprotection involves the use of a triarylammonium radical cation, such as tris(4-bromophenyl)aminium hexachloroantimonate, often referred to as "Magic Blue." This method provides a catalytic protocol for the cleavage of the C–O bond of the tert-butyl group under neutral conditions. The reaction is facilitated by a sacrificial agent, typically a silane (B1218182) like triethylsilane. This technique is particularly useful for substrates that are sensitive to the harsh conditions of strong acids, as it avoids high temperatures and strong Brønsted or Lewis acids.
Other Deprotection Strategies
While acid-mediated cleavage is dominant, several other methods have been developed for Boc deprotection, offering alternatives for substrates with specific sensitivities. These strategies leverage different reaction mechanisms, including thermal, metallic, and enzymatic catalysis.
| Method Type | Reagents/Conditions | Notes | Reference |
|---|---|---|---|
| Lewis Acid | Zinc Bromide (ZnBr₂) in DCM | Can offer selectivity for secondary over primary N-Boc groups. | |
| Neutral | Trimethylsilyl Iodide (TMSI) | Effective for acid-sensitive compounds. | |
| Thermal | Reflux in a high-boiling solvent (e.g., Toluene) | Generally requires high temperatures and is less common. | |
| Enzymatic | Lipases or esterases (e.g., CAL-A) | Extremely mild and selective, but substrate-specific. | |
| Nucleophilic | Tetrabutylammonium Fluoride (TBAF) in THF | A mild method for removing carbamates. |
Reaction Pathways in Derivatization
The primary synthetic utility of this compound lies in its role as a protected precursor to 2-ethylmorpholine (B1591529). Once the Boc group is cleaved, the liberated secondary amine becomes a versatile nucleophilic handle for a wide array of derivatization reactions. The resulting 2-ethylmorpholine can readily undergo reactions typical of secondary amines.
N-Alkylation: The free nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This pathway allows for the introduction of diverse alkyl substituents at the 4-position of the morpholine ring. researchgate.netresearchgate.net
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) yields the corresponding amides. This is a common strategy for incorporating the morpholine moiety into larger, more complex molecules. google.com
N-Arylation: The nitrogen can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl morpholines.
Michael Addition: As a nucleophile, the deprotected amine can undergo conjugate addition to α,β-unsaturated carbonyl compounds.
In essence, the deprotection of this compound is the key step that unlocks its potential as a building block in medicinal and materials chemistry, enabling the synthesis of a broad spectrum of more complex N-substituted 2-ethylmorpholine derivatives.
Stereochemical Control in Subsequent Reactions
The presence of a pre-existing stereocenter, such as the C2-ethyl group in this compound, introduces a chiral environment that can lead to diastereoselectivity in subsequent bond-forming reactions. This phenomenon, known as asymmetric induction, is governed by the steric and electronic properties of the C2 substituent, which can preferentially shield one face of a reactive intermediate, thereby directing the approach of incoming reagents.
However, a comprehensive review of the scientific literature reveals a notable scarcity of studies specifically detailing the diastereoselective functionalization of the this compound scaffold in subsequent reactions. While the stereoselective synthesis of the morpholine ring itself is well-documented, research on using the C2-chiral center to direct reactions at other sites, such as C3, C5, or C6, is not extensively reported.
In principle, several types of reactions could be influenced by the C2-ethyl stereocenter:
Alkylation of Enolates: Deprotonation of the α-protons at the C3 position would generate a chiral enolate. The C2-ethyl group would be expected to direct the approach of an electrophile, leading to the preferential formation of one diastereomer. The level of diastereoselectivity would likely depend on the nature of the base, the electrophile, and the reaction conditions.
Aldol and Related Reactions: Functionalization at the C3 position to introduce a carbonyl group would allow for subsequent aldol-type reactions. The C2-ethyl group could influence the facial selectivity of the enolate addition to an aldehyde, resulting in diastereomeric β-hydroxy carbonyl products.
Reactions at C5 and C6: While electronically more distant, conformational effects transmitted through the morpholine ring could potentially lead to modest levels of diastereoselectivity in reactions at the C5 and C6 positions.
Despite these theoretical possibilities, the current body of published research does not provide specific examples or quantitative data (such as diastereomeric ratios) for such transformations on this compound or its closely related 2-alkyl-N-Boc-morpholine derivatives. The focus of existing literature is predominantly on methods to construct the chiral morpholine ring system itself with high enantiopurity.
The lack of detailed research findings in this specific area highlights a potential avenue for future investigation. The systematic study of how the C2-substituent in N-Boc-2-alkylmorpholines directs the stereochemical outcome of subsequent C-C and C-X bond-forming reactions would be a valuable contribution to synthetic organic chemistry.
Due to the absence of specific research data on this topic, the inclusion of data tables with detailed research findings as requested is not possible at this time.
Spectroscopic and Advanced Analytical Characterization of Tert Butyl 2 Ethylmorpholine 4 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic behavior of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Tert-butyl 2-ethylmorpholine-4-carboxylate, both ¹H and ¹³C NMR are fundamental for structural verification.
The proton (¹H) NMR spectrum of this compound is predicted to display distinct signals corresponding to the protons of the ethyl group, the morpholine (B109124) ring, and the tert-butyl protecting group. The tert-butoxycarbonyl (Boc) group introduces rotational isomers (rotamers) due to the restricted rotation around the carbamate (B1207046) C-N bond, which can lead to the broadening or splitting of adjacent signals at room temperature.
The most shielded signal is expected to be the triplet from the methyl (CH₃) protons of the ethyl group. The methylene (B1212753) (CH₂) protons of the ethyl group, being adjacent to the chiral center at C2, would appear as a more complex multiplet. The protons on the morpholine ring (at positions 2, 3, 5, and 6) would resonate in the mid-field region, typically between 2.5 and 4.0 ppm. The protons on C6 (adjacent to the oxygen) are expected to be the most deshielded among the ring methylenes, while the protons on C3 (adjacent to the nitrogen) would also be shifted downfield. The single proton at the C2 position, being attached to a carbon bearing both an oxygen and the ethyl group, would appear as a distinct multiplet. The most prominent and deshielded signal in the aliphatic region is the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing around 1.4-1.5 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz) This table presents predicted chemical shifts (δ) and multiplicities based on typical values for analogous structures.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-butyl (CH₃)₃C- | 1.47 | Singlet (s) | 9H |
| Ethyl -CH₃ | 0.90 | Triplet (t) | 3H |
| Ethyl -CH₂- | 1.65 | Multiplet (m) | 2H |
| Morpholine H-2 | 3.75 | Multiplet (m) | 1H |
| Morpholine H-3 | 2.80 - 3.00 | Multiplet (m) | 2H |
| Morpholine H-5 | 3.80 - 4.00 | Multiplet (m) | 2H |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The carbonyl carbon of the Boc group is the most deshielded, appearing around 155 ppm. The quaternary carbon of the tert-butyl group is also characteristic, found near 80 ppm, while its three methyl carbons produce a strong signal around 28 ppm. The carbons of the morpholine ring typically resonate between 40 and 70 ppm, with those adjacent to the oxygen atom (C2 and C6) appearing at lower fields than those adjacent to the nitrogen (C3 and C5). The ethyl group carbons would appear in the upfield region of the spectrum. nih.gov
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz) This table presents predicted chemical shifts (δ) based on typical values for analogous structures.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O (Boc) | 154.8 |
| -C (CH₃)₃ (Boc) | 79.5 |
| -C(C H₃)₃ (Boc) | 28.4 |
| Morpholine C-2 | 74.0 |
| Morpholine C-3 | 44.5 |
| Morpholine C-5 | 40.5 |
| Morpholine C-6 | 67.0 |
| Ethyl -C H₂- | 26.0 |
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, advanced 2D NMR experiments are invaluable. ipb.ptresearchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would confirm the connectivity within the ethyl group (correlation between the -CH₂- and -CH₃ protons) and map out the couplings around the morpholine ring, helping to distinguish the protons at C3, C5, and C6 from each other and from the proton at C2.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would definitively link each proton signal to its corresponding carbon atom, for instance, confirming the assignment of the morpholine ring protons to their respective carbons (H2 to C2, H3 to C3, etc.).
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It can be used to determine the relative stereochemistry and preferred conformation of the molecule in solution. For instance, NOE correlations could help establish the orientation of the ethyl group relative to the protons on the morpholine ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
The molecular formula of this compound is C₁₁H₂₁NO₃, which corresponds to a monoisotopic mass of 215.1521 Da. In typical soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to be detected primarily as the protonated molecule [M+H]⁺ at m/z 216.1594 or as an adduct with sodium [M+Na]⁺ at m/z 238.1413.
A characteristic fragmentation pathway for N-Boc protected amines in the mass spectrometer involves the loss of isobutene (56 Da) via a McLafferty-type rearrangement, followed by the loss of carbon dioxide (44 Da). nih.govreddit.com This would result in significant fragment ions. Another common fragmentation is the loss of the entire tert-butyl group (57 Da).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. For this compound, an HRMS (ESI-TOF) analysis would be expected to find the [M+H]⁺ ion with a mass very close to the calculated value of 216.1594, confirming the elemental composition of C₁₁H₂₂NO₃⁺. miamioh.edu
LC-MS and UPLC-MS couple the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. These techniques are essential for assessing the purity of this compound, separating it from starting materials, by-products, or degradation products. The method can also be used for quantitative analysis in various matrices.
In a typical LC-MS analysis, a reversed-phase column (like a C18) would be used with a mobile phase consisting of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid to promote protonation for ESI-MS in positive ion mode. It is important to use gentle ionization conditions, as the Boc protecting group can sometimes be labile and undergo in-source fragmentation, potentially complicating the interpretation of the mass spectrum. researchgate.netresearchgate.net UPLC, by using smaller stationary phase particles, offers higher resolution, greater sensitivity, and faster analysis times compared to conventional LC (or HPLC). researchgate.net
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of infrared intensity versus wavenumber. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for its constituent functional groups.
A hypothetical data table for the principal FT-IR peaks is presented below, based on known correlations for similar structures.
Hypothetical FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~2975-2850 | Strong | C-H stretching (aliphatic -CH₃, -CH₂-) |
| ~1690 | Strong | C=O stretching (carbamate) |
| ~1470-1450 | Medium | C-H bending (aliphatic -CH₂-) |
| ~1390 and ~1365 | Medium-Strong | C-H bending (tert-butyl group) |
| ~1250-1200 | Strong | C-N stretching (carbamate) |
Note: This table is illustrative and not based on experimental data for the specific compound.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information, especially regarding the carbon skeleton and the morpholine ring vibrations.
A hypothetical data table for the principal Raman peaks is presented below.
Hypothetical Raman Peak Assignments for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~2975-2850 | Strong | C-H stretching (aliphatic -CH₃, -CH₂-) |
| ~1450 | Medium | C-H bending (aliphatic -CH₂-) |
| ~1100-1000 | Medium | C-C stretching (ethyl group and morpholine ring) |
Note: This table is illustrative and not based on experimental data for the specific compound.
Chiral Purity Determination
As this compound possesses a chiral center at the C2 position of the morpholine ring, it can exist as two enantiomers, (R) and (S). The determination of the enantiomeric purity is crucial in many applications, particularly in pharmaceuticals.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The selection of the CSP and the mobile phase is critical for achieving baseline separation.
For the separation of the enantiomers of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would be a common choice. The mobile phase would likely consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).
A hypothetical data table outlining the chiral HPLC method is provided below.
Hypothetical Chiral HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA (amylose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Hypothetical Retention Time (R-enantiomer) | 8.5 min |
| Hypothetical Retention Time (S-enantiomer) | 10.2 min |
Note: This table is illustrative and not based on experimental data for the specific compound.
Specific Optical Rotation Measurements
Specific optical rotation is a fundamental property of a chiral substance and is a measure of its ability to rotate the plane of polarized light. The magnitude and direction of the rotation are characteristic of the enantiomer, its concentration, the solvent, the temperature, and the wavelength of the light used. The specific rotation is a valuable tool for characterizing enantiomers and assessing their purity.
The specific rotation ([α]) is calculated from the observed rotation (α), the path length (l), and the concentration (c). The measurement is typically performed at the sodium D-line (589 nm) and at a specified temperature (e.g., 20 °C).
A hypothetical data table for the specific optical rotation of the enantiomers of this compound is presented below.
Hypothetical Specific Optical Rotation Data for this compound
| Enantiomer | Specific Rotation [α]²⁰_D | Concentration (c) | Solvent |
|---|---|---|---|
| (R)-enantiomer | +X.X° | 1.0 g/100 mL | Chloroform |
Note: The values for specific rotation ("X.X") are placeholders as no experimental data could be found.
Computational Chemistry and Mechanistic Studies
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the most stable three-dimensional arrangement of atoms in a molecule (geometric optimization) and to describe the distribution of electrons (electronic structure). For tert-butyl 2-ethylmorpholine-4-carboxylate, DFT calculations would typically be employed to determine key structural parameters.
While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology is routinely applied to similar N-Boc protected heterocyclic systems. Such calculations would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner. The output provides optimized bond lengths, bond angles, and dihedral angles, revealing the preferred spatial orientation of the tert-butoxycarbonyl (Boc) group, the ethyl substituent, and the puckering of the morpholine (B109124) ring.
Furthermore, DFT calculations elucidate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's kinetic stability and chemical reactivity.
Table 1: Representative Predicted Geometric Parameters for a Morpholine Ring Core (Note: This table presents typical, generalized data for a substituted morpholine ring based on computational studies of related structures, as specific experimental or computational data for this compound is not readily available.)
| Parameter | Predicted Value Range |
|---|---|
| C-N Bond Length (ring) | 1.45 - 1.48 Å |
| C-O Bond Length (ring) | 1.42 - 1.45 Å |
| C-C Bond Length (ring) | 1.52 - 1.55 Å |
| C-N-C Bond Angle | 110° - 114° |
Conformational Analysis and Energy Landscapes
The structural flexibility of the morpholine ring and the rotation around its single bonds mean that this compound can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. The morpholine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents—the ethyl group at the 2-position and the bulky Boc group on the nitrogen—influences the conformational preference.
Computational methods can be used to map the potential energy surface of the molecule as a function of its dihedral angles. This "energy landscape" reveals the low-energy (and therefore most populated) conformations. For this compound, key considerations include:
The axial versus equatorial orientation of the ethyl group.
The rotational barrier of the N-Boc group.
The possibility of alternative ring conformations, such as boat or twist-boat, although these are generally higher in energy for a simple morpholine ring.
Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it interacts with other molecules.
Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can estimate:
NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and correlated with the electronic environment of each nucleus. This is particularly useful for assigning peaks in complex spectra and for confirming the stereochemistry of the ethyl group.
Infrared (IR) Spectra: Vibrational frequencies can be computed to predict the positions of characteristic IR absorption bands, such as the C=O stretch of the carbamate (B1207046) and the C-O-C stretches of the morpholine ring.
UV-Vis Spectra: While the core structure is not a strong chromophore, calculations can predict electronic transitions and maximum absorption wavelengths.
These predictions are based on the optimized geometry and electronic structure of the molecule and are often performed using methods like DFT.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. While DFT calculations focus on a static, minimum-energy structure, MD simulations model the atomic motions at a given temperature. An MD simulation of this compound, typically in a simulated solvent environment, could reveal:
The flexibility of the morpholine ring and its substituents.
The stability of different conformations over time.
The nature of interactions with solvent molecules.
This information is particularly relevant for understanding how the molecule behaves in solution and how its shape might fluctuate, which can be important for its reactivity or biological activity if it were part of a larger, active molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling (as a theoretical framework for morpholine derivatives)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. pensoft.netresearchgate.net While specific QSAR models for this compound itself are not available (as it is primarily a building block), the morpholine scaffold is common in many biologically active molecules. QSAR studies on diverse sets of morpholine derivatives have provided a theoretical framework for understanding how structural modifications impact activity. pensoft.netresearchgate.netnih.gov
The general approach involves:
Data Collection: Assembling a set of morpholine-containing molecules with measured biological activity (e.g., as enzyme inhibitors or receptor ligands).
Descriptor Calculation: Computing a large number of numerical descriptors for each molecule that quantify its physicochemical properties (e.g., size, shape, lipophilicity, electronic properties). nih.gov
Model Building: Using statistical methods to build a mathematical equation that relates the descriptors to the biological activity. pensoft.netnih.gov
Studies on various morpholine derivatives have shown that descriptors related to molecular volume, lipophilicity, polarization, and the magnitude of the dipole moment can be crucial in determining their biological effects. researchgate.net For instance, in some series of compounds, increased hydrophilic properties and smaller molecular volumes have been correlated with higher activity. researchgate.net The insights from such QSAR models can be invaluable for designing new, more potent molecules based on the morpholine scaffold. pensoft.netresearchgate.net
Table 2: Common Molecular Descriptors in QSAR Studies of Morpholine Derivatives
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Governs electrostatic and covalent interactions. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Relates to the size and shape of the molecule and its fit in a binding site. |
| Lipophilicity | LogP | Describes the molecule's partitioning between aqueous and lipid phases, affecting membrane permeability. |
| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecular structure. |
Investigation of Reaction Mechanisms through Computational Approaches
Computational methods can be used to model chemical reactions, providing detailed insights into reaction mechanisms that can be difficult to obtain experimentally. For a compound like this compound, this could involve studying its synthesis or its subsequent reactions.
A key aspect of mechanistic studies is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. Computational chemists can locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For example, in the synthesis of a substituted morpholine, computational analysis could be used to:
Compare different possible reaction pathways.
Understand the role of catalysts.
Explain observed stereoselectivity (i.e., why one stereoisomer is formed preferentially).
By analyzing the transition state structures, researchers can gain a fundamental understanding of how bonds are formed and broken during the reaction, providing a basis for optimizing reaction conditions.
Reaction Energetics
Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides critical insights into the reaction energetics governing the synthesis of this compound. These studies elucidate the thermodynamic and kinetic feasibility of synthetic pathways by calculating the energy of reactants, transition states, and products.
The formation of the tert-butyl carbamate group is a key step in the synthesis of this molecule. DFT calculations can model the reaction mechanism, for instance, the reaction of a morpholine derivative with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The potential energy surface for this reaction can be mapped to identify the transition state (TS) and calculate the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net A lower activation energy indicates a kinetically more favorable reaction.
Such computational studies are invaluable for optimizing reaction conditions. By understanding the energy profile, chemists can select appropriate solvents, temperatures, and catalysts to lower the activation barrier and improve reaction yields and rates. For instance, calculations can show how a solvent might stabilize the transition state, thereby lowering the kinetic barrier. researchgate.net
Table 1: Representative Energetic Data for a Carbamate Formation Reaction This table presents hypothetical DFT-calculated energy values for a representative reaction forming a tert-butyl carbamate to illustrate the typical outputs of a reaction energetics study.
| Parameter | Value (kcal/mol) | Interpretation |
| Energy of Reactants (E_reactants) | -450.2 | Ground state energy of starting materials. |
| Energy of Transition State (E_TS) | -425.7 | Highest energy point along the reaction coordinate. |
| Energy of Products (E_products) | -475.9 | Ground state energy of the final products. |
| Activation Energy (ΔG‡) | 24.5 | Kinetic barrier; indicates reaction speed. pku.edu.cn |
| Reaction Free Energy (ΔG_rxn) | -25.7 | Thermodynamic driving force; indicates spontaneity. |
Advanced Quantum Chemical Topology Studies
Advanced quantum chemical topology analyses provide a deeper understanding of the electronic structure, bonding characteristics, and reactivity of this compound. These methods partition the electron density of the molecule to reveal detailed chemical insights.
Natural Bond Orbital (NBO): NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical concepts like bonds, lone pairs, and core orbitals. This analysis for this compound would quantify the hybridization of atomic orbitals and the nature of the bonds (e.g., σ, π character). A key aspect of NBO is the analysis of hyperconjugative interactions through second-order perturbation theory, which measures the stabilizing energy (E(2)) from electron delocalization between a filled (donor) and an empty (acceptor) orbital. For instance, it can reveal stabilizing interactions between the nitrogen lone pair and antibonding orbitals of adjacent C-C or C-H bonds, which contribute to the molecule's conformational preferences. youtube.com
Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)). wikipedia.orgresearchgate.net By identifying critical points in the electron density, AIM defines atoms as distinct regions of space and characterizes the chemical bonds between them. uni-rostock.de For this compound, AIM analysis would locate bond critical points (BCPs) between connected atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), describe the nature of the interaction. researchgate.net For instance, a high ρ and a negative ∇²ρ at the C-N and C-O BCPs would indicate covalent character.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map regions of high electron localization, providing a visual representation of electron pairs, including core electrons, bonding pairs, and lone pairs. jussieu.frresearchgate.net An ELF analysis of the target molecule would show distinct basins of high localization corresponding to the C-C, C-H, C-N, and C-O covalent bonds, as well as the lone pairs on the nitrogen and oxygen atoms. cam.ac.uk The shape and population of these basins offer insights into the molecule's bonding patterns and reactivity. jussieu.fr LOL provides a similar, complementary picture of electron localization. researchgate.net
Fukui Function: The Fukui function is a reactivity descriptor derived from DFT that identifies which atoms in a molecule are most susceptible to electrophilic or nucleophilic attack. wikipedia.orgjoaquinbarroso.com It measures the change in electron density at a specific point when an electron is added to or removed from the system. scm.com For this compound, calculating the Fukui functions (f⁺(r) for nucleophilic attack and f⁻(r) for electrophilic attack) would highlight the most reactive sites. faccts.de For instance, the nitrogen and ether oxygen atoms would likely show high values for f⁻(r), indicating their susceptibility to attack by electrophiles, while certain hydrogen atoms or carbonyl carbon might be identified as sites for nucleophilic attack. schrodinger.com
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. uni-muenchen.dewolfram.com It provides a visual guide to the charge distribution and is used to predict intermolecular interactions and reactivity. researchgate.net The MEP map for this compound would display colors to indicate different potential values: red for electron-rich, negative potential regions (e.g., around the carbonyl and ether oxygen atoms), and blue for electron-poor, positive potential regions (e.g., around the hydrogen atoms). nih.govresearchgate.net This map is crucial for understanding how the molecule interacts with other reagents, solvents, or biological targets.
Table 2: Representative Quantum Chemical Topology Data This table presents hypothetical data for this compound to illustrate the typical outputs of advanced computational analyses.
| Analysis Method | Parameter | Atom/Bond of Interest | Value (a.u.) | Interpretation |
| NBO | E(2) Stabilization Energy | N(lone pair) -> σ*(C-C) | 2.5 kcal/mol | Indicates hyperconjugative stabilization. |
| AIM | Electron Density (ρ) at BCP | N-C(carbonyl) bond | 0.28 | High density suggests significant covalent character. |
| Laplacian (∇²ρ) at BCP | N-C(carbonyl) bond | -0.65 | Negative value confirms shared (covalent) interaction. | |
| ELF | Basin Population | N Lone Pair Basin | 1.95 e⁻ | High localization confirms the presence of a lone pair. |
| Fukui Function | Condensed Value (f⁻) | Carbonyl Oxygen | 0.18 | High value indicates a primary site for electrophilic attack. |
| MEP | Minimum Potential | Carbonyl Oxygen | -0.055 | Electron-rich region, attractive to electrophiles. |
Applications in Medicinal Chemistry Research and Drug Discovery Intermediates
Role as a Key Synthetic Intermediate in Pharmaceutical Development
The primary application of tert-butyl 2-ethylmorpholine-4-carboxylate is as a versatile intermediate in the synthesis of potential drug candidates. The Boc protecting group is crucial in this role; it deactivates the reactivity of the morpholine (B109124) nitrogen, allowing chemists to perform reactions on other parts of the molecule without interference. This group can then be cleanly removed under acidic conditions to reveal the secondary amine, which can participate in further synthetic transformations. vulcanchem.com This controlled reactivity makes it an invaluable tool in the construction of complex molecular architectures.
Once the Boc group is removed, the resulting 2-ethylmorpholine (B1591529) can be elaborated into a wide array of derivatives. The secondary amine can be functionalized through reactions such as acylation, alkylation, or arylation to attach various pharmacophores. This strategy is central to developing new chemical entities with potential therapeutic effects. The morpholine scaffold itself is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and analgesic properties. ijprems.comnih.govresearchgate.net By using this compound, medicinal chemists can systematically introduce diversity into the final molecule to explore and optimize these biological activities.
The morpholine ring is considered a "privileged structure" in medicinal chemistry because it can bind to a variety of biological targets. nih.govresearchgate.net this compound serves as a foundational building block for creating more intricate heterocyclic systems. The inherent structure of the morpholine can be used as a rigid scaffold to orient substituents in a specific three-dimensional arrangement, which is often critical for effective binding to a protein or enzyme active site. acs.orgnih.gov Its use facilitates the synthesis of complex molecules that might otherwise require more lengthy and less efficient synthetic routes. ijcce.ac.irresearchgate.net
Design and Synthesis of Analogues with Potential Pharmacological Activities (based on broader morpholine derivative research)
The design of new drugs often involves creating a series of analogues of a lead compound to improve its potency, selectivity, and pharmacokinetic profile. The morpholine nucleus is an excellent starting point for such endeavors. nih.govresearchgate.net The synthesis of analogues using intermediates like this compound allows for systematic modifications to probe the structure-activity relationship.
The versatility of the morpholine scaffold has allowed for its incorporation into compounds targeting a multitude of biological pathways. ijprems.com For instance, the structural features of morpholine have been exploited in the development of enzyme inhibitors. While specific examples directly using the 2-ethyl variant are proprietary or less documented, the general strategy is well-established. For example, morpholine-containing compounds have been investigated for their ability to interact with various receptors and enzymes, contributing to their therapeutic effects. nih.govresearchgate.net The ability of the morpholine's oxygen atom to act as a hydrogen bond acceptor is a key feature in its interaction with biological targets. acs.org
Table 1: Examples of Biological Targets for Morpholine-Containing Compounds
| Target Class | Specific Example | Therapeutic Area |
|---|---|---|
| Kinases (e.g., PI3K) | PI3K Inhibitors | Oncology |
| Receptors (e.g., Neurokinin 1) | Aprepitant | Antiemetic |
| Bacterial Ribosome | Linezolid (B1675486) | Antibacterial |
| Factor Xa | Rivaroxaban | Anticoagulant |
This table provides examples based on the broader class of morpholine derivatives to illustrate the scope of their application.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. nih.gov For morpholine-containing compounds, SAR studies often explore how different substituents on the ring and the nitrogen atom affect potency and selectivity. jchemrev.com The ethyl group at the 2-position of this compound is one such point of variation. SAR studies might compare a series of 2-alkylmorpholines (e.g., methyl, ethyl, propyl) to determine the optimal size and lipophilicity for a given biological target. These studies are crucial for fine-tuning a molecule to achieve the desired balance of efficacy and drug-like properties. researchgate.nete3s-conferences.org
Strategies for Incorporating the Morpholine Core into Investigational Drug Candidates
The morpholine core is strategically incorporated into drug candidates for several reasons. One key advantage is its ability to modulate physicochemical properties. acs.org The presence of the morpholine ring can increase the polarity and aqueous solubility of a compound, which is often beneficial for oral absorption and distribution in the body. Furthermore, its relatively weak basicity compared to other cyclic amines like piperidine (B6355638) can be advantageous for reducing off-target effects and improving the selectivity profile of a drug. sci-hub.se The morpholine scaffold can also act as a flexible yet conformationally constrained linker, holding different parts of a molecule in a productive orientation for binding to its target. nih.gov Intermediates like this compound provide a reliable and efficient means to introduce this valuable structural motif into new investigational drugs.
Development of Prodrugs Utilizing the tert-Butyl Ester Functionality
The strategic design of prodrugs is a critical approach in medicinal chemistry to overcome undesirable physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). A common strategy involves the masking of polar functional groups, such as carboxylic acids, to enhance membrane permeability and oral bioavailability. The use of a tert-butyl ester as a promoiety is a well-established method for this purpose. The bulky nature of the tert-butyl group provides steric hindrance, which can protect the ester linkage from premature hydrolysis by non-specific esterases in the plasma and gastrointestinal tract. This enhanced stability can lead to improved drug delivery to the target site.
In the context of a hypothetical parent drug containing a carboxylic acid, the synthesis of a tert-butyl ester prodrug like this compound would be investigated to improve its therapeutic potential. The lipophilicity conferred by the tert-butyl group is expected to increase the molecule's ability to cross cellular membranes, a key factor for oral absorption. Once absorbed and distributed to the target tissue, the tert-butyl ester is designed to be cleaved by intracellular esterases, releasing the active carboxylic acid-containing drug.
Detailed Research Findings
Research into the application of tert-butyl esters in prodrug design has demonstrated their potential to significantly enhance metabolic stability and improve pharmacokinetic profiles. A notable example is the development of prodrugs for the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), a compound with remarkable anticancer efficacy but limited by toxicity to gastrointestinal (GI) tissues. acs.orgnih.gov
To address these limitations, a series of DON prodrugs were synthesized with various ester and amide promoieties. Among these, the tert-butyl ester derivatives showed significant resistance to hydrolysis in GI tissue. acs.org This stability is crucial for minimizing local toxicity and maximizing the amount of intact prodrug available for systemic absorption.
One particular tripeptide-based prodrug of DON, designated as P11 (tert-butyl-(S)-6-diazo-2-((S)-2-(2-(dimethylamino)acetamido)-3-phenylpropanamido)-5-oxo-hexanoate), which incorporates a tert-butyl ester at the DON carboxylate, exhibited an exceptional profile. acs.orgnih.gov P11 demonstrated excellent metabolic stability in both plasma and intestinal homogenates, coupled with high aqueous solubility. acs.orgnih.gov These improved physicochemical properties translated to high tumor exposures of the parent drug, DON, while maintaining the desired tumor-targeting profile. acs.orgnih.gov
The stability of the tert-butyl ester in the GI tract was a key finding, as initial ester prodrugs with less sterically hindered groups were susceptible to hydrolysis by carboxylesterase enzyme CES1. acs.org The resistance of the tert-butyl ester to this enzymatic action underscores its utility in designing orally administered prodrugs that can bypass first-pass metabolism in the gut. acs.org
Further studies on tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer treatment have also been conducted. nih.govolemiss.edu While these prodrugs were found to be less potent than the parent amides in suppressing the growth of breast cancer cells, they represent a valid strategic approach to modifying the pharmacokinetic parameters of the active compounds. nih.govolemiss.edu
The collective findings from these studies highlight the strategic advantage of employing the tert-butyl ester functionality in prodrug design to enhance metabolic stability, improve solubility, and optimize drug delivery to the target tissues.
Data Tables
| Compound | Ester Promolety | Stability in GI Homogenate | Stability in Plasma | Key Findings |
|---|---|---|---|---|
| DRP-104 | Isopropyl ester | Unstable | - | Formation of inactive M1-metabolite, limiting systemic exposure. nih.gov |
| P11 | tert-Butyl ester | Stable | Stable (>50% remaining after 1h) | Excellent metabolic stability, high aqueous solubility, and high tumor DON exposures. acs.orgnih.gov |
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Highly Functionalized Analogues
The synthesis of morpholine (B109124) derivatives is a dynamic field of research, with a focus on creating structurally diverse analogues with enhanced pharmacological properties. tandfonline.com While traditional methods exist, contemporary organic synthesis is centered on developing more efficient and versatile strategies that tolerate a wide range of functional groups.
Recent advancements include:
Palladium-Catalyzed Reactions : A key development is the Pd-catalyzed carboamination reaction, which allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. This modular approach provides access to stereoisomers that are difficult to obtain through other methods. e3s-conferences.orgnih.gov
Wacker-Type Aerobic Oxidative Cyclization : The use of a base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of various six-membered nitrogen heterocycles, including morpholines, from alkenes. organic-chemistry.org
Iron-Catalyzed Diastereoselective Synthesis : Iron(III) has been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from substrates like 1,2-amino ethers and 1,2-hydroxy amines that are substituted by an allylic alcohol. organic-chemistry.org
Vinyl Sulfonium Salts : The reaction of 1,2-amino alcohols with α-phenylvinylsulfonium salts offers a concise route to stereodefined C-substituted morpholines in very good yields. organic-chemistry.org
These modern techniques represent a significant step forward, enabling the creation of libraries of highly functionalized analogues of tert-butyl 2-ethylmorpholine-4-carboxylate for further investigation. enamine.net
Advanced Applications in Target Identification and Validation Research
The morpholine scaffold is considered a "privileged structure" in drug discovery, as it can interact with a wide range of biological targets. sci-hub.senih.gov Analogues of this compound can be designed as chemical probes for target identification and validation, leveraging the scaffold's ability to modulate pharmacokinetic and pharmacodynamic properties. acs.orgnih.gov
Key molecular targets for morpholine-containing compounds include:
Kinases : Many morpholine derivatives are potent inhibitors of kinases involved in cell cycle regulation, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). These are crucial targets in cancer therapy, particularly for central nervous system (CNS) tumors. acs.orgnih.govijprems.com
Secretases : In the context of neurodegenerative diseases like Alzheimer's, morpholine-based compounds have been developed as inhibitors of β-Secretase (BACE-1) and γ-secretase, enzymes involved in the production of amyloid-β peptides. acs.orgnih.gov
Neurotransmitter Receptors : The morpholine nucleus is used to modulate the properties of compounds targeting CNS receptors, such as GABA and NMDA receptors, which are implicated in mood disorders and pain. nih.gov
By systematically modifying the structure of this compound, researchers can develop tool compounds to explore the biology of these and other targets, helping to validate their role in disease and guide the development of new drugs. nih.gov
Integration with Automated and High-Throughput Synthesis Platforms
The demand for large libraries of diverse compounds for drug screening has spurred the integration of advanced synthetic methodologies with automated and high-throughput platforms. The modular nature of modern morpholine syntheses makes them amenable to these technologies. sci-hub.se High-throughput screening (HTS) has been instrumental in identifying morpholine-based compounds as inhibitors for targets like mTOR. sci-hub.se The development of robust, one-pot reactions and the use of solid-phase synthesis techniques can facilitate the rapid generation of numerous analogues of this compound. This allows for a more comprehensive exploration of the structure-activity relationship (SAR) for a given biological target, accelerating the drug discovery process. nih.gov
Exploration of New Therapeutic Areas for Morpholine-Based Compounds in Academic Research
Academic research continues to uncover the vast therapeutic potential of morpholine-based compounds across a wide spectrum of diseases. ijprems.com The unique structural and chemical properties of the morpholine ring, including its ability to improve potency and confer desirable drug-like characteristics, make it an attractive scaffold for medicinal chemists. sci-hub.setandfonline.com
| Therapeutic Area | Biological Target/Mechanism of Action | Examples/Significance |
|---|---|---|
| Neurodegenerative Diseases | Inhibition of enzymes like Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine oxidases (MAO-A, MAO-B), BACE-1, and LRRK2 kinase. tandfonline.comacs.orgnih.govnih.gov | Offers potential treatments for Alzheimer's and Parkinson's disease by targeting key pathological pathways. tandfonline.comacs.org |
| Oncology | Inhibition of PI3K, mTOR, and FGFR3 Kinase. acs.orgnih.govijprems.com | Crucial for developing targeted therapies for CNS tumors and other cancers. acs.orgnih.gov |
| Infectious Diseases | Antibacterial, Antifungal, Anti-tuberculosis, Antimalarial, Anti-HIV activities. ijprems.com | The scaffold is present in drugs like Linezolid (B1675486), indicating its importance in developing new anti-infective agents. ijprems.com |
| Inflammatory Conditions | Inhibition of the cyclooxygenase pathway. nih.gov | Morpholine derivatives have shown promising analgesic and anti-inflammatory activities. nih.gov |
| CNS Disorders | Modulation of serotonin (B10506) and noradrenaline reuptake; activity at dopamine (B1211576) and GABA receptors. acs.orgnih.govnih.gov | Used in the development of antidepressants, anxiolytics, and other CNS-active drugs. acs.orgnih.gov |
Sustainable and Green Chemistry Approaches in the Synthesis of Morpholine Derivatives
In line with the principles of green chemistry, there is a growing emphasis on developing environmentally benign and efficient methods for synthesizing morpholine derivatives. mdpi.com These approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy.
Key green strategies include:
Redox-Neutral Protocols : A recently developed one- or two-step method uses inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and tBuOK to convert 1,2-amino alcohols to morpholines. This redox-neutral process avoids the use of metal hydrides and eliminates steps, reducing waste. nih.govchemrxiv.org
Use of Green Solvents : Research has explored the synthesis and use of N-formylmorpholine as a chemically stable, non-toxic, and non-corrosive green solvent for synthesizing other heterocyclic compounds. ajgreenchem.com
Continuous Flow Synthesis : Integrating synthetic techniques with continuous flow platforms can lead to more efficient, automated, and sustainable processes by minimizing solvent use and improving reaction control. mdpi.com
| Approach | Traditional Method | Green Alternative | Advantages of Green Approach |
|---|---|---|---|
| Annulation of 1,2-amino alcohols | Often a 3-step process using reagents like chloroacetyl chloride followed by reduction with aluminum/boron hydrides. chemrxiv.org | A 1 or 2-step redox-neutral protocol using ethylene sulfate. nih.govchemrxiv.org | Fewer steps, avoids hazardous metal hydrides, redox-neutral, improved atom economy. chemrxiv.org |
| Solvent Use | Use of conventional volatile organic compounds (VOCs). | Solvent-free synthesis or use of green solvents like N-formylmorpholine. mdpi.comajgreenchem.com | Reduced environmental impact, less waste, improved safety. mdpi.comajgreenchem.com |
| Process Technology | Batch processing. | Continuous flow synthesis. mdpi.com | Higher efficiency, better process control, easier automation, potentially more sustainable. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
